2,3-Dimethylphenazine
CAS No.: 6479-88-5
Cat. No.: VC17977591
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6479-88-5 |
|---|---|
| Molecular Formula | C14H12N2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 2,3-dimethylphenazine |
| Standard InChI | InChI=1S/C14H12N2/c1-9-7-13-14(8-10(9)2)16-12-6-4-3-5-11(12)15-13/h3-8H,1-2H3 |
| Standard InChI Key | AXTJIDAKPWEJCR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC3=CC=CC=C3N=C2C=C1C |
Introduction
Chemical Structure and Molecular Identity
Structural Characteristics
2,3-Dimethylphenazine belongs to the phenazine family, a class of nitrogen-containing heterocycles known for their planar aromatic structure. The compound’s backbone consists of two benzene rings fused to a pyrazine ring, with methyl groups occupying the 2nd and 3rd positions (Figure 1). The SMILES notation accurately represents its connectivity .
Molecular and Computed Properties
Key physicochemical properties, as computed by PubChem, include:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 208.26 g/mol | PubChem |
| XLogP3 | 3.6 | XLogP3 |
| Topological Polar Surface Area | 25.8 Ų | Cactvs |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 0 | PubChem |
The low polar surface area and moderate lipophilicity (XLogP3 = 3.6) suggest limited water solubility, aligning with typical phenazine derivatives .
Synthesis and Production
Purification and Characterization
Purification typically involves chromatographic techniques (e.g., column chromatography) followed by recrystallization. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
Applications in Scientific Research
Biochemical Research
2,3-Dimethylphenazine is classified as a research-grade chemical, indicating its use in exploratory studies. Potential applications include:
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Enzyme Inhibition Studies: Phenazines are known to interact with flavoproteins and oxidoreductases due to their redox-active nature.
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Antimicrobial Agent Development: Some phenazine derivatives exhibit antimicrobial properties, though specific data for this compound remains scarce .
Materials Science
The conjugated π-system of 2,3-dimethylphenazine makes it a candidate for organic electronic applications, such as:
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Organic Semiconductors: As a charge-transport material in thin-film transistors.
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Fluorescent Probes: Modifications to the phenazine core could yield tunable emission properties for imaging .
Research Findings and Experimental Data
Biological Activity
While direct studies on 2,3-dimethylphenazine are lacking, structurally related phenazines demonstrate diverse bioactivities:
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